TAI-1

Description

Structure

3D Structure

Properties

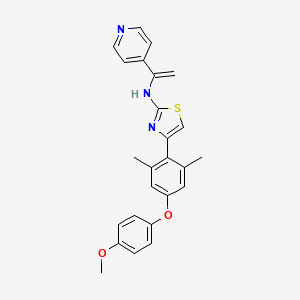

IUPAC Name |

4-[4-(4-methoxyphenoxy)-2,6-dimethylphenyl]-N-(1-pyridin-4-ylethenyl)-1,3-thiazol-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H23N3O2S/c1-16-13-22(30-21-7-5-20(29-4)6-8-21)14-17(2)24(16)23-15-31-25(28-23)27-18(3)19-9-11-26-12-10-19/h5-15H,3H2,1-2,4H3,(H,27,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIHDNDGYTTXMDR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1C2=CSC(=N2)NC(=C)C3=CC=NC=C3)C)OC4=CC=C(C=C4)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H23N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

429.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

TAI-1: A Potent Hec1 Inhibitor Inducing Mitotic Arrest for Cancer Therapy

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

The cell cycle is a tightly regulated process that ensures the faithful replication and segregation of genetic material.[2][3][4][5] Mitosis, a key phase of the cell cycle, involves the meticulous separation of sister chromatids into two daughter cells.[3][5] The kinetochore, a complex protein structure assembled on the centromeric region of chromosomes, is essential for the attachment of chromosomes to the mitotic spindle. Hec1 (also known as NDC80) is an integral component of the NDC80 kinetochore complex and is a critical player in stabilizing microtubule-kinetochore attachments.[1]

Mechanism of Action of TAI-1

Signaling Pathway

Key Molecular Events

-

Nek2 Degradation: The disruption of the Hec1-Nek2 complex leads to the proteasomal degradation of Nek2.[1]

-

Chromosomal Misalignment: The loss of functional Hec1-Nek2 interaction results in severe defects in chromosome congression at the metaphase plate.[1]

-

Mitotic Arrest: The spindle assembly checkpoint is activated due to the improper attachment of chromosomes to the mitotic spindle, causing the cells to arrest in mitosis.

-

Apoptosis: Prolonged mitotic arrest triggers the intrinsic apoptotic pathway, leading to programmed cell death.[1]

Quantitative Data on this compound Activity

Table 1: In Vitro Potency of this compound in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (nM) |

| MDA-MB-468 | Triple Negative Breast Cancer | 10 |

| HT-29 | Colon Cancer | 25 |

| HepG2 | Liver Cancer | 50 |

| K562 | Leukemia | 15 |

Data summarized from preclinical studies.[1]

Table 2: In Vivo Efficacy of this compound in Xenograft Models

| Xenograft Model | Cancer Type | This compound Dose (mg/kg, oral) | Tumor Growth Inhibition (%) |

| MDA-MB-468 | Triple Negative Breast Cancer | 50 | 60 |

| HT-29 | Colon Cancer | 50 | 55 |

| HepG2 | Liver Cancer | 50 | 48 |

Data summarized from preclinical studies.[1]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these findings.

General Experimental Workflow

In Vitro Potency Assay (IC50 Determination)

-

Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Viability Assessment: Add MTT or MTS reagent to each well and incubate for 2-4 hours.

-

Data Analysis: Measure the absorbance at the appropriate wavelength and calculate the half-maximal inhibitory concentration (IC50) using a non-linear regression model.

Western Blot Analysis for Protein Expression

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

-

Immunoblotting: Block the membrane with 5% non-fat milk or BSA and then incubate with primary antibodies against Hec1, Nek2, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

-

Detection: Incubate the membrane with HRP-conjugated secondary antibodies and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Immunofluorescence for Chromosomal Alignment

-

Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde and permeabilize with 0.25% Triton X-100.

-

Immunostaining: Block with 1% BSA and incubate with a primary antibody against α-tubulin to visualize the mitotic spindle.

-

Counterstaining and Mounting: Stain the DNA with DAPI and mount the coverslips on microscope slides.

-

Imaging: Acquire images using a fluorescence microscope to observe chromosomal alignment at the metaphase plate.

In Vivo Xenograft Studies

-

Tumor Implantation: Subcutaneously inject cancer cells (e.g., 5 x 10^6 cells) into the flank of immunodeficient mice.

-

Tumor Growth and Randomization: Allow tumors to reach a palpable size (e.g., 100-200 mm³) and then randomize the mice into treatment and control groups.

-

Tumor Measurement: Measure tumor volume using calipers every 2-3 days.

-

Toxicity Monitoring: Monitor the body weight and general health of the mice throughout the study.

-

Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology).

Synergistic Potential and Safety Profile

Conclusion and Future Directions

References

- 1. Characterization of the biological activity of a potent small molecule Hec1 inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Khan Academy [khanacademy.org]

- 3. Cell cycle - Wikipedia [en.wikipedia.org]

- 4. The Eukaryotic Cell Cycle - The Cell - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. An Overview of the Cell Cycle - Molecular Biology of the Cell - NCBI Bookshelf [ncbi.nlm.nih.gov]

TAI-1 (Tubocapsenolide A): A Technical Guide to its Apoptosis-Inducing Mechanism in Cancer Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tubocapsenolide A (TA), a novel withanolide-type steroid, has demonstrated significant cytotoxic effects against a variety of human cancer cell lines.[1] This technical guide provides an in-depth overview of the molecular mechanisms by which TA induces apoptosis in cancer cells. It details the signaling pathways involved, presents quantitative data on its efficacy, and outlines the experimental protocols used to elucidate its mode of action.

Core Mechanism of Action

TA's primary mechanism for inducing apoptosis involves the inhibition of the Heat Shock Protein 90 (Hsp90) and Heat Shock Protein 70 (Hsp70) chaperone complex. This inhibition is achieved through direct thiol oxidation, leading to the aggregation of these essential chaperone proteins.[1] The disruption of the Hsp90-Hsp70 complex results in the destabilization and subsequent proteasome-dependent degradation of numerous Hsp90 client proteins that are critical for cancer cell survival and proliferation. These client proteins include Cdk4, cyclin D1, Raf-1, and Akt.[1]

Furthermore, treatment with TA has been shown to induce a transient increase in reactive oxygen species (ROS) and a decrease in intracellular glutathione levels, indicating the induction of oxidative stress.[1] In addition to apoptosis, TA has also been found to trigger ferroptosis, an iron-dependent form of programmed cell death, by downregulating ferroptosis-related proteins.[2]

Data Presentation: In Vitro Efficacy

The cytotoxic activity of a mixture of withanolides from Tubocapsicum anomalum, designated as TAMEWs and including Tubocapsenolide A, has been evaluated against several triple-negative breast cancer (TNBC) cell lines. The half-maximal inhibitory concentration (IC50) values were determined using an MTT assay.

| Cell Line | Cancer Type | IC50 (µg/mL) of TAMEWs |

| MDA-MB-231 | Triple-Negative Breast Cancer | 1.34 ± 0.12 |

| MDA-MB-468 | Triple-Negative Breast Cancer | 1.67 ± 0.15 |

| BT-549 | Triple-Negative Breast Cancer | 2.11 ± 0.23 |

| MCF-7 | Breast Cancer (Non-TNBC) | 4.56 ± 0.41 |

| T-47D | Breast Cancer (Non-TNBC) | 5.12 ± 0.53 |

| MCF-10A | Healthy Mammary Gland Epithelial | > 20 |

Data is presented as mean ± SD (n=3). The data pertains to TAMEWs, a mixture containing Tubocapsenolide A.[2][3]

Signaling Pathways in TAI-1 (Tubocapsenolide A)-Induced Apoptosis

Inhibition of the Hsp90 Chaperone Machinery

The core mechanism of TA action is the inhibition of the Hsp90-Hsp70 chaperone complex. This leads to the degradation of multiple client proteins essential for cell cycle progression and survival.

Induction of the Intrinsic Apoptotic Pathway

The degradation of survival proteins like Akt and the induction of cellular stress by TA leads to the activation of the intrinsic, or mitochondrial, pathway of apoptosis. This pathway is characterized by changes in the mitochondrial membrane potential and the activation of a cascade of caspases.

Experimental Protocols

Apoptosis Detection by Annexin V and Propidium Iodide Staining

Principle: Early in apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome for detection. Propidium iodide is a fluorescent nucleic acid binding dye that is impermeant to live and early apoptotic cells but can stain the nucleus of late apoptotic and necrotic cells, where the membrane integrity is compromised.

Materials:

-

Annexin V-FITC (or other fluorochrome conjugate).

-

Propidium Iodide (PI) solution.

-

1X Annexin V Binding Buffer.

-

Phosphate-Buffered Saline (PBS).

-

Flow cytometer.

Procedure:

-

Cell Preparation:

-

For adherent cells, gently detach them using a non-enzymatic cell dissociation solution or trypsin. For suspension cells, proceed to the next step.

-

Collect cells by centrifugation (e.g., 300 x g for 5 minutes).

-

Staining:

-

Wash the cells twice with cold PBS.

-

Resuspend the cell pellet in 1X Annexin V Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.

-

Add 5 µL of Annexin V-FITC to 100 µL of the cell suspension.

-

Gently vortex and incubate for 15 minutes at room temperature in the dark.

-

Add 10 µL of PI staining solution.

-

Add 400 µL of 1X Annexin V Binding Buffer to each tube.

-

-

Flow Cytometry Analysis:

-

Analyze the stained cells by flow cytometry within one hour of staining.

-

Use unstained cells and single-stained controls (Annexin V-FITC only and PI only) to set up compensation and gates.

-

Acquire data and analyze the cell populations:

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

-

Conclusion

References

- 1. Tubocapsenolide A, a novel withanolide, inhibits proliferation and induces apoptosis in MDA-MB-231 cells by thiol oxidation of heat shock proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Novel Withanolides from Tubocapsicum anomalum Suppress Triple-Negative Breast Cancer by Triggering Apoptosis and p53-ASCT2-SLC7A11-Mediated Ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]

Preclinical Data on TAI-1, a First-in-Class Hec1 Inhibitor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Core Mechanism of Action

Signaling Pathway

In Vitro Efficacy

Quantitative Data: GI50 Values

| Cell Line | Cancer Type | GI50 (nM) |

| K562 | Chronic Myeloid Leukemia | 13.48 |

| HeLa | Cervical Cancer | < 100 |

| MDA-MB-468 | Triple-Negative Breast Cancer | < 100 |

| MDA-MB-231 | Triple-Negative Breast Cancer | < 100 |

| K562R | Doxorubicin-Resistant Leukemia | Not Specified, but effective |

| MES-SA/Dx5 | Multidrug-Resistant | Not Specified, but effective |

| NCI-ADR-RES | Multidrug-Resistant | Not Specified, but effective |

| Huh-7 | Liver Cancer | Not Specified, but effective |

| Colo205 | Colon Cancer | Not Specified, but effective |

Synergistic Activity

| Combination Agent | Cancer Type(s) |

| Doxorubicin | Leukemia, Breast, Liver |

| Topotecan | Leukemia, Breast, Liver |

| Paclitaxel | Leukemia, Breast, Liver |

In Vivo Efficacy

Quantitative Data: Xenograft Studies

| Xenograft Model | Cancer Type | Administration Route | Dosage | Outcome |

| Huh-7 | Liver Cancer | IV or PO | 20 mg/kg (IV) or 150 mg/kg (PO) | Significant tumor growth retardation |

| Colo205 | Colon Cancer | IV or PO | 20 mg/kg (IV) or 150 mg/kg (PO) | Modest tumor inhibition |

| MDA-MB-231 | Triple-Negative Breast Cancer | IV or PO | 20 mg/kg (IV) or 150 mg/kg (PO) | Modest tumor inhibition |

Experimental Workflow: In Vivo Xenograft Study

Safety and Selectivity Profile

Key Safety Findings

| Parameter | Result |

| Body Weight | No significant effect on body weights in treated mice.[1][5] |

| Organ Weights | No significant effect on organ weights.[1] |

| Blood Indices | No adverse effects on blood indices.[1] |

| Cardiac Safety (hERG) | No inhibitory effect on the hERG cardiac channel at 10 μM.[1][6] |

| Kinase Selectivity | Minimal to no inhibitory activity against a panel of other kinases (including CHK1/2, Cdk1/Cyclin B, Aurora A/B, mTOR, PI3K) at 10 μM, indicating high target specificity.[6] |

Experimental Protocols

In Vitro Growth Inhibition (GI50) Assay

-

Methodology:

Hec1-Nek2 Interaction Assay (Co-Immunoprecipitation)

-

Methodology:

-

Cell Lysis: Cells are harvested and lysed to extract proteins.

-

Immunoprecipitation: Cell lysates are incubated with an anti-Nek2 antibody to pull down Nek2 and any interacting proteins.[1]

Chromosomal Misalignment Assay (Immunofluorescence)

-

Methodology:

-

Fixation & Permeabilization: Cells are fixed and permeabilized to allow antibody entry.

-

Immunofluorescent Staining: Cells are stained with antibodies to visualize key mitotic structures (e.g., anti-α-tubulin for the mitotic spindle) and a DNA counterstain (e.g., DAPI) for chromosomes.[1]

-

Microscopy: Stained cells are imaged using a fluorescence microscope.

-

Quantification: Metaphase cells are counted, and the percentage of cells exhibiting misaligned chromosomes is determined.[1]

Logical Relationship Diagram

Conclusion

References

- 1. Characterization of the biological activity of a potent small molecule Hec1 inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Characterization of the biological activity of a potent small molecule Hec1 inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. selleckchem.com [selleckchem.com]

- 4. researchgate.net [researchgate.net]

- 5. medchemexpress.com [medchemexpress.com]

- 6. researchgate.net [researchgate.net]

Tα-1 (Thymosin alpha 1): A Comprehensive Technical Guide on its Potential as an Anti-Cancer Therapeutic

For Researchers, Scientists, and Drug Development Professionals

Abstract

Thymosin alpha 1 (Tα-1), a 28-amino acid polypeptide, has emerged as a significant immunomodulatory agent with considerable potential in oncology. Initially isolated from the thymus gland, Tα-1 plays a crucial role in the maturation and differentiation of T-cells, thereby enhancing the host's immune response. This document provides an in-depth technical overview of Tα-1's mechanism of action, its signaling pathways, and a summary of key preclinical and clinical findings. Quantitative data from pivotal studies are presented in structured tables for comparative analysis. Detailed experimental methodologies and workflow visualizations are included to facilitate further research and development of Tα-1 as a standalone or adjunct anti-cancer therapeutic.

Introduction

Thymosin alpha 1 (Tα-1) is a potent biological response modifier that has been extensively studied for its ability to restore and enhance immune function. In the context of oncology, Tα-1 is particularly relevant due to the frequent state of immunosuppression observed in cancer patients, which can be exacerbated by conventional treatments like chemotherapy and radiotherapy. Tα-1's ability to stimulate T-cell dependent immunity and activate various components of the immune system positions it as a promising candidate for cancer immunotherapy. Clinical investigations have explored its utility in various malignancies, including metastatic melanoma, non-small cell lung cancer (NSCLC), and hepatocellular carcinoma (HCC), often in combination with chemotherapy or other immunotherapies.[1][2]

Mechanism of Action and Signaling Pathways

Tα-1 exerts its immunomodulatory effects primarily through interactions with Toll-like receptors (TLRs), particularly TLR9, on immune cells such as dendritic cells (DCs).[3] This interaction triggers a downstream signaling cascade that leads to the activation of both innate and adaptive immunity.

The principal signaling pathway initiated by Tα-1 involves the activation of the MyD88-dependent pathway. Upon Tα-1 binding to TLR9 on plasmacytoid dendritic cells, the adaptor protein Myeloid Differentiation primary response 88 (MyD88) is recruited. This leads to the activation of Interleukin-1 Receptor-Associated Kinases (IRAKs) and subsequently TNF receptor-associated factor 6 (TRAF6). This cascade culminates in the activation of key transcription factors, including Nuclear Factor-kappa B (NF-κB) and Interferon Regulatory Factor 7 (IRF7).[3][4][5][6] The activation of these transcription factors results in the production of pro-inflammatory cytokines and type I interferons (IFN-α/β), which are critical for anti-viral and anti-tumor responses.[3][4]

Below is a diagram illustrating the Tα-1 signaling pathway.

Caption: Tα-1 Signaling Pathway via TLR9.

Preclinical and Clinical Data

The anti-tumor efficacy of Tα-1, particularly in combination with other therapies, has been evaluated in numerous preclinical and clinical studies. The following tables summarize the key quantitative findings from some of these trials.

Metastatic Melanoma

A large, randomized Phase II study evaluated Tα-1 in combination with dacarbazine (DTIC) and interferon-alpha (IFN-α) in patients with metastatic melanoma.[7][8]

| Treatment Group | Number of Patients | Overall Response Rate (ORR) | Median Overall Survival (OS) | Median Progression-Free Survival (PFS) |

| DTIC + IFN-α (Control) | - | 4 responses | 6.6 months | - |

| DTIC + IFN-α + Tα-1 (3.2 mg) | - | 10 responses | 9.4 months | Increased vs. control (p=0.06) |

| DTIC + Tα-1 (3.2 mg) | - | 12 responses | 9.4 months | Increased vs. control (p=0.06) |

A long-term follow-up of patients treated with Tα-1 and dacarbazine who subsequently received the anti-CTLA-4 antibody ipilimumab showed a significant survival advantage.[9]

| Treatment Sequence | Number of Patients | Median Overall Survival (OS) |

| Tα-1 → anti-CTLA-4 | 21 | 57.8 months |

| Tα-1 alone (no subsequent anti-CTLA-4) | 40 | 7.4 months |

Non-Small Cell Lung Cancer (NSCLC)

A retrospective study investigated the integration of Tα-1 into concurrent chemoradiotherapy (CCRT) followed by consolidative immunotherapy in patients with unresectable locally advanced NSCLC.[10][11]

| Treatment Group | Number of Patients | Median Progression-Free Survival (PFS) | 1-Year Overall Survival (OS) Rate |

| Non-Tα-1 | 48 | 17.6 months | 84.1% |

| Short-term Tα-1 | 101 | Not Reached | 81.2% |

| Long-term Tα-1 | 47 | Not Reached | 93.6% (p=0.01 vs. non-Tα-1) |

Tα-1 treatment was also associated with a lower incidence of severe (Grade ≥2) pneumonitis.[10][11]

| Treatment Group | Incidence of Grade ≥2 Pneumonitis |

| Non-Tα-1 | 35.4% |

| Long-term Tα-1 | 14.5% (p=0.02) |

Hepatocellular Carcinoma (HCC)

Studies have evaluated Tα-1 as an adjuvant therapy to transcatheter arterial chemoembolization (TACE) in patients with HCC.

A study comparing TACE + Tα-1 to TACE alone:[12]

| Treatment Group | Number of Patients | Time to Tumor Recurrence | Median Survival |

| TACE + Tα-1 (Group A) | 18 | 7.0 months (p=0.039 vs. Group C) | 10.0 months (p=0.002 vs. Groups B & C) |

| TACE alone (Group B) | 23 | 5.0 months | 7.0 months |

| Hepatectomy only (Group C) | 16 | 4.0 months | 8.0 months |

Another preliminary study showed a survival benefit with the combination of Tα-1 and TACE compared to a historical control group.[13] The combination therapy resulted in a statistically significant longer survival 7 months after the end of treatment (p < 0.05).[13]

Experimental Protocols and Workflows

Detailed methodologies are crucial for the replication and advancement of research on Tα-1. Below is a representative experimental workflow for an in vivo study and a general protocol for an in vitro proliferation assay.

In Vivo Antitumor Activity Assessment

The following workflow depicts a typical preclinical study evaluating the efficacy of Tα-1 in a mouse cancer model, such as the Lewis Lung Carcinoma model.

Caption: In vivo experimental workflow for Tα-1.

Protocol Details (based on a Lewis Lung Carcinoma model):

-

Animal Model: C57BL/6 mice.

-

Tumor Induction: Subcutaneous injection of Lewis Lung Carcinoma (LLC) cells.

-

Treatment Groups:

-

Control (e.g., saline).

-

Cyclophosphamide (CTX) administered intraperitoneally.

-

Tα-1 administered subcutaneously.

-

Combination of CTX and Tα-1.

-

-

Monitoring: Tumor volume is measured regularly with calipers. Animal body weight is monitored as an indicator of toxicity.

-

Endpoints: The study may be terminated when tumors in the control group reach a predetermined size. Survival is also a key endpoint.

-

Immunological Analysis: At the end of the study, spleens and tumors can be harvested for analysis of immune cell populations (e.g., CD4+ and CD8+ T-cells) by flow cytometry or immunohistochemistry.

In Vitro Cell Proliferation Assay (WST-1 Assay)

This protocol outlines the general steps to assess the direct effect of Tα-1 on the proliferation of cancer cell lines.

Methodology:

-

Cell Seeding: Cancer cell lines (e.g., melanoma, NSCLC, or HCC cell lines) are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

-

Treatment: The cell culture medium is replaced with fresh medium containing various concentrations of Tα-1. A control group with medium alone is also included.

-

Incubation: The plates are incubated for a specified period (e.g., 48-72 hours).

-

WST-1 Reagent Addition: The WST-1 reagent is added to each well. This reagent is cleaved by mitochondrial dehydrogenases in viable cells to form a formazan dye.

-

Incubation with Reagent: The plates are incubated for a short period (e.g., 1-4 hours) to allow for color development.

-

Absorbance Measurement: The absorbance of the formazan dye is measured using a microplate reader at the appropriate wavelength (typically around 450 nm).

-

Data Analysis: The absorbance values are proportional to the number of viable, proliferating cells. The effect of Tα-1 on cell proliferation is calculated relative to the untreated control.

Conclusion

Thymosin alpha 1 has demonstrated a favorable safety profile and promising efficacy as an immunomodulatory agent in the treatment of various cancers. Its ability to enhance the patient's own immune response, particularly when combined with standard-of-care therapies like chemotherapy and immune checkpoint inhibitors, suggests a significant therapeutic potential. The quantitative data from clinical trials in melanoma, NSCLC, and HCC support its role in improving survival and response rates. The well-defined mechanism of action through the TLR9-MyD88 signaling pathway provides a strong rationale for its use in oncology. Further well-designed, large-scale clinical trials are warranted to fully establish the clinical benefits of Tα-1 and to optimize its use in combination with other anti-cancer agents.

References

- 1. Frontiers | A Reappraisal of Thymosin Alpha1 in Cancer Therapy [frontiersin.org]

- 2. A Reappraisal of Thymosin Alpha1 in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Thymosin alpha1 activates the TLR9/MyD88/IRF7-dependent murine cytomegalovirus sensing for induction of anti-viral responses in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Toll-like receptor downstream signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Toll-Like Receptor Signaling Pathways [frontiersin.org]

- 6. researchgate.net [researchgate.net]

- 7. Large randomized study of thymosin alpha 1, interferon alfa, or both in combination with dacarbazine in patients with metastatic melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. ascopubs.org [ascopubs.org]

- 9. Long-term follow up of metastatic melanoma patients treated with Thymosin alpha-1: investigating immune checkpoints synergy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. A preliminary analysis of integrating thymosin α1 into concurrent chemoradiotherapy and consolidative immunotherapy in unresectable locally advanced non-small cell lung cancer - Zhang - Translational Lung Cancer Research [tlcr.amegroups.org]

- 11. A preliminary analysis of integrating thymosin α1 into concurrent chemoradiotherapy and consolidative immunotherapy in unresectable locally advanced non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Alpha-1-thymosin and transcatheter arterial chemoembolization in hepatocellular carcinoma patients: a preliminary experience - PubMed [pubmed.ncbi.nlm.nih.gov]

Specificity of TAI-1 for the Hec1 Protein: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Quantitative Analysis of TAI-1 Potency and Specificity

In Vitro Anti-Cancer Potency

| Cell Line | Cancer Type | GI₅₀ (nM) |

| K562 | Chronic Myelogenous Leukemia | 13.48 |

| MDA-MB-231 | Triple Negative Breast Cancer | 20.35 |

| MDA-MB-468 | Triple Negative Breast Cancer | 25.12 |

| HeLa | Cervical Cancer | 28.18 |

| MCF7 | Breast Cancer | 30.20 |

| HCC1954 | Breast Cancer (HER2+) | 33.11 |

| A549 | Lung Cancer | 35.48 |

| COLO205 | Colon Cancer | 40.74 |

| U2OS | Osteosarcoma | 44.67 |

| Huh-7 | Hepatocellular Carcinoma | 50.12 |

| U937 | Histiocytic Lymphoma | 56.23 |

| HepG2 | Hepatocellular Carcinoma | 60.26 |

| KG-1 | Acute Myelogenous Leukemia | 70.79 |

| PC3 | Prostate Cancer | 89.13 |

Specificity for Cancer Cells over Normal Cells

| Cell Line | Cell Type | GI₅₀ (nM) |

| WI-38 | Normal Human Fibroblast | > 20,000 |

| RPTEC | Normal Renal Proximal Tubule Epithelial Cells | > 20,000 |

| HuVEC | Normal Human Umbilical Vein Endothelial Cells | > 20,000 |

| HAoSMC | Normal Human Aortic Smooth Muscle Cells | > 20,000 |

Kinase and Cardiac Safety Profile

| Assay Type | Target | This compound Concentration | Result |

| Kinase Panel | Various Kinases (e.g., CHK1/2, Cdk1/Cyclin B, Aurora A/B, mTOR, PI3K) | 10 µM | No inhibitory effects observed |

| hERG Assay | hERG Potassium Channel | - | IC₅₀ > 1000x the cancer cell GI₅₀ |

Mechanism of Action: Disruption of the Hec1-Nek2 Interaction

Experimental Protocols

Co-Immunoprecipitation (Co-IP) for Hec1-Nek2 Interaction

Workflow Diagram:

References

- 1. Characterization of the biological activity of a potent small molecule Hec1 inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 2. assaygenie.com [assaygenie.com]

- 3. Characterization of the biological activity of a potent small molecule Hec1 inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. In vitro NLK Kinase Assay - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Functional and Mechanistic Analysis of TAI-1, a Potent Hec1 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction to Hec1 and the Therapeutic Rationale for its Inhibition

Hec1 is a critical component of the Ndc80 kinetochore complex, which is essential for the proper attachment of spindle microtubules to chromosomes during mitosis. The accurate segregation of chromosomes is a fundamental process for cell division, and its dysregulation can lead to aneuploidy, a hallmark of many cancers. Hec1 is frequently overexpressed in various human cancers, making it an attractive target for anticancer therapeutics.[1] The inhibition of Hec1 function is designed to disrupt mitosis in rapidly dividing cancer cells, leading to mitotic arrest and subsequent programmed cell death (apoptosis).[1]

Quantitative Data on TAI-1 Potency

| Compound | Cell Line | GI50 (nM) | Reference |

| This compound | K562 (Human Chronic Myelogenous Leukemia) | 13.48 | [2] |

Mechanism of Action: Disruption of the Hec1-Nek2 Interaction

-

Significant chromosomal misalignment during metaphase.[2][3]

-

Prolonged mitotic arrest , triggering the spindle assembly checkpoint.[1]

-

Induction of apoptosis , evidenced by the cleavage of Caspase 3 and PARP, and the degradation of anti-apoptotic proteins like MCL-1.[2]

Signaling Pathway Disruption by this compound

Experimental Protocols

Co-Immunoprecipitation (Co-IP) to Demonstrate Hec1-Nek2 Disruption

-

Cell Culture and Treatment:

-

Culture cancer cells (e.g., K562) to approximately 80% confluency.

-

-

Cell Lysis:

-

Harvest and wash cells with ice-cold phosphate-buffered saline (PBS).

-

Lyse cells in a non-denaturing lysis buffer (e.g., RIPA buffer or a buffer containing 50 mM HEPES pH 7.5, 150 mM NaCl, 1 mM EDTA, 2.5 mM EGTA, 0.1% Tween-20, supplemented with protease and phosphatase inhibitors).

-

Incubate the lysate on ice for 30 minutes with periodic vortexing.

-

Clarify the lysate by centrifugation at ~14,000 x g for 15 minutes at 4°C.

-

-

Immunoprecipitation:

-

Determine the protein concentration of the supernatant.

-

Pre-clear the lysate by incubating with Protein A/G agarose/sepharose beads for 1 hour at 4°C on a rotator.

-

Pellet the beads and transfer the supernatant to a fresh tube.

-

Add a primary antibody against one of the proteins of interest (e.g., anti-Nek2 antibody) to the pre-cleared lysate.

-

Incubate overnight at 4°C with gentle rotation.

-

Add fresh Protein A/G beads to the lysate-antibody mixture and incubate for 2-4 hours at 4°C to capture the immune complexes.

-

-

Washing and Elution:

-

Pellet the beads by centrifugation at a low speed (~1,000 x g).

-

Discard the supernatant and wash the beads 3-5 times with lysis buffer to remove non-specific binders.

-

Elute the protein complexes from the beads by resuspending them in 1X SDS-PAGE loading buffer and boiling for 5-10 minutes.

-

-

Analysis:

Western Blotting for Nek2 Degradation

-

Sample Preparation:

-

Prepare whole-cell lysates as described in the Co-IP protocol (Section 4.1, Step 2).

-

SDS-PAGE and Protein Transfer:

-

Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody against Nek2 overnight at 4°C.

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Re-probe the membrane with an antibody against a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.

-

Immunofluorescence for Chromosome Misalignment

This protocol allows for the visualization of mitotic chromosomes to assess alignment at the metaphase plate.

-

Cell Culture and Treatment:

-

Optionally, synchronize cells at the G2/M boundary to enrich the mitotic population.

-

Fixation and Permeabilization:

-

Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

-

Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.

-

-

Immunostaining:

-

Block non-specific binding with a blocking buffer (e.g., 1% BSA in PBS) for 30 minutes.

-

Incubate with a primary antibody against a kinetochore marker (e.g., anti-centromere antibody, ACA) or a spindle marker (e.g., anti-α-tubulin) for 1 hour.

-

Wash with PBS and incubate with a fluorescently-labeled secondary antibody for 1 hour in the dark.

-

-

DNA Staining and Mounting:

-

Counterstain the DNA with a fluorescent dye such as DAPI (4',6-diamidino-2-phenylindole).

-

Mount the coverslips onto microscope slides using an anti-fade mounting medium.

-

-

Microscopy and Analysis:

-

Visualize the cells using a fluorescence or confocal microscope.

-

Experimental Workflow for this compound Characterization

Conclusion

References

Methodological & Application

Unraveling the Cellular Impact of TAI-1: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Summary of Quantitative Data

| Assay Type | Cell Line | TAI-1 Concentration | Endpoint Measured | Result (e.g., IC50, % Inhibition) | Reference |

| Cell Viability (MTT/XTT) | e.g., HeLa, A549 | Cell Proliferation | |||

| Apoptosis (Caspase-Glo) | e.g., Jurkat | Caspase 3/7 Activity | |||

| Cytokine Release (ELISA) | e.g., PBMCs | e.g., IL-6, TNF-α levels | |||

| Gene Expression (qPCR) | e.g., MCF-7 | Target Gene mRNA levels |

This compound Signaling Pathway

Experimental Protocols

General Cell Culture Workflow

Aseptic technique is paramount for successful cell culture. All manipulations should be performed in a Class II biological safety cabinet.[2]

Caption: General workflow for cell culture experiments.

Protocol 1: Thawing Cryopreserved Cells

-

Preparation : Prepare a 37°C water bath and warm the appropriate complete cell culture medium.[3]

-

Thawing : Retrieve the cryovial from liquid nitrogen storage and immediately place the lower half of the vial in the 37°C water bath.[2]

-

Transfer : Once a small amount of ice remains, remove the vial from the water bath, decontaminate the exterior with 70% ethanol, and transfer the contents to a sterile conical tube containing pre-warmed medium.[3]

-

Centrifugation : Centrifuge the cell suspension at a low speed (e.g., 100-200 x g) for 5 minutes to pellet the cells.

-

Resuspension : Aspirate the supernatant containing the cryoprotectant and gently resuspend the cell pellet in fresh, pre-warmed complete medium.[2]

-

Plating : Transfer the cell suspension to a culture flask and place it in a humidified incubator at 37°C with 5% CO2.

Protocol 2: Passaging Adherent Cells

-

Aspiration : Once cells reach 80-90% confluency, aspirate the cell culture medium from the flask.

-

Washing : Wash the cell monolayer with a sterile, calcium- and magnesium-free phosphate-buffered saline (PBS) to remove any residual serum.

-

Dissociation : Add a sufficient volume of a dissociation reagent (e.g., TrypLE™, trypsin-EDTA) to cover the cell monolayer and incubate at 37°C for a few minutes.

-

Detachment : Observe the cells under a microscope to confirm detachment. Gently tap the flask to dislodge any remaining attached cells.

-

Neutralization : Add complete culture medium to the flask to inactivate the dissociation reagent.

-

Collection and Counting : Transfer the cell suspension to a sterile conical tube. Perform a cell count using a hemocytometer or an automated cell counter.

-

Seeding : Seed new culture flasks at the desired density with fresh, pre-warmed complete medium.[4]

Protocol 3: Cell Viability Assay (MTT Assay)

-

Cell Seeding : Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Incubation : Incubate the plate for the desired treatment duration (e.g., 24, 48, 72 hours).

-

MTT Addition : Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.

-

Solubilization : Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.

-

Measurement : Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

-

Analysis : Calculate the percentage of cell viability relative to the vehicle control.

Disclaimer: The information provided is for research purposes only. The protocols are general guidelines and should be adapted and optimized for specific experimental needs. It is essential to consult relevant safety data sheets (SDS) for all reagents and follow standard laboratory safety procedures.

References

Application Notes and Protocols for In Vitro Efficacy Assessment of TAI-1 (Thymosin Alpha 1)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mechanism of Action: TLR-Mediated Immune Activation

Activation of MyD88 leads to the recruitment of TNF receptor-associated factor 6 (TRAF6), which in turn activates key signaling complexes like I-kappa B kinase (IKK) and mitogen-activated protein kinases (MAPKs).[1] This cascade culminates in the activation of transcription factors such as NF-κB and AP-1. These factors translocate to the nucleus to induce the expression of a wide array of genes, including those for pro-inflammatory cytokines (e.g., IL-6, IL-12), type I interferons (IFN-α), and co-stimulatory molecules, leading to DC maturation and enhanced T-cell responses.[1][2]

Key In Vitro Efficacy Assays

Dendritic Cell (DC) Maturation Assay

Experimental Workflow Diagram:

Protocol:

-

Isolation of Monocytes: Isolate Peripheral Blood Mononuclear Cells (PBMCs) from healthy donor blood using Ficoll-Paque density gradient centrifugation. Purify CD14+ monocytes from PBMCs using magnetic-activated cell sorting (MACS).

-

Differentiation of mo-DCs: Culture purified monocytes in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 50 ng/mL GM-CSF, and 20 ng/mL IL-4 for 5-7 days.

-

Incubation: Incubate the plates for 48 hours at 37°C in a 5% CO2 incubator.

-

Staining and Analysis: Harvest the cells and stain with fluorescently-conjugated antibodies against CD83, CD86, and CD80. Analyze the cells using a flow cytometer to determine the percentage of positive cells and the Mean Fluorescence Intensity (MFI) for each marker.

Data Presentation:

| Treatment Group | Concentration | % CD83+ Cells (Mean ± SD) | CD86 MFI (Mean ± SD) |

| Vehicle Control | - | 5.2 ± 1.5 | 1500 ± 310 |

| This compound | 10 µg/mL | 15.6 ± 2.1 | 3200 ± 450 |

| This compound | 50 µg/mL | 35.8 ± 4.3 | 7800 ± 620 |

| This compound | 100 µg/mL | 52.1 ± 5.9 | 12500 ± 980 |

| LPS (Positive Control) | 100 ng/mL | 75.4 ± 6.8 | 18000 ± 1100 |

T-Cell Proliferation Assay

Protocol:

-

PBMC Isolation and Staining: Isolate PBMCs as described previously. Label the cells with CFSE dye according to the manufacturer's protocol.

-

Stimulation: Stimulate the T-cells to proliferate using anti-CD3/CD28 antibodies or Phytohemagglutinin (PHA). Include unstimulated and stimulated controls.

-

Incubation: Culture the cells for 4-5 days at 37°C and 5% CO2.

-

Analysis: Harvest the cells and stain with an anti-CD3 antibody to gate on the T-cell population. Analyze by flow cytometry. Proliferation is measured by the decrease in CFSE fluorescence in daughter cells.

Data Presentation:

| Treatment Group | Concentration | % Proliferated CD3+ T-Cells (Mean ± SD) |

| Unstimulated Control | - | < 2% |

| Stimulated Control | - | 45.3 ± 5.5% |

| Stimulated + this compound | 10 µg/mL | 58.1 ± 6.2% |

| Stimulated + this compound | 50 µg/mL | 72.4 ± 7.1% |

| Stimulated + this compound | 100 µg/mL | 85.2 ± 8.4% |

Cytokine Release Assay

Protocol:

-

Cell Culture: Seed PBMCs or a suitable cell line (e.g., THP-1 monocytes) in a 96-well plate.[12][13]

-

Incubation: Incubate the cells for 24-48 hours. The optimal time depends on the specific cytokine being measured.

-

Supernatant Collection: Centrifuge the plate and carefully collect the cell-free supernatant.

-

Quantification: Measure the concentration of cytokines (e.g., IL-6, IL-12p70, TNF-α, IFN-γ) in the supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA) kit or a multiplex bead-based immunoassay (e.g., Luminex).

Data Presentation:

| Treatment Group | IL-6 (pg/mL) | TNF-α (pg/mL) | IL-12p70 (pg/mL) |

| Vehicle Control | 25 ± 8 | 15 ± 5 | < 5 |

| This compound (100 µg/mL) | 350 ± 45 | 210 ± 30 | 85 ± 12 |

| LPS (100 ng/mL) | 2500 ± 210 | 1800 ± 150 | 450 ± 55 |

| This compound + LPS | 4200 ± 350 | 2800 ± 240 | 750 ± 80 |

References

- 1. Thymosin alpha 1: Biological activities, applications and genetic engineering production - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Thymosin alpha 1: A comprehensive review of the literature - PMC [pmc.ncbi.nlm.nih.gov]

- 3. biotechpeptides.com [biotechpeptides.com]

- 4. wjgnet.com [wjgnet.com]

- 5. drsrce.com [drsrce.com]

- 6. Maturation of dendritic cells in vitro and immunological enhancement of mice in vivo by pachyman- and/or OVA-encapsulated poly(d,l-lactic acid) nanospheres - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Evaluation of in vitro Assays to Assess the Modulation of Dendritic Cells Functions by Therapeutic Antibodies and Aggregates [frontiersin.org]

- 8. CD1-mediated γ/δ T Cell Maturation of Dendritic Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. academic.oup.com [academic.oup.com]

- 11. Dendritic Cell-Induced Th1 and Th17 Cell Differentiation for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Understanding immune-modulatory efficacy in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Frontiers | The Modified THP-1 Activation Assay for the In Vitro Identification of Drug-Inducing Systemic Hypersensitivity [frontiersin.org]

Application Notes and Protocols for TAI-1 in Mouse Xenograft Models

For Researchers, Scientists, and Drug Development Professionals

Introduction to TAI-1

Mechanism of Action: Hec1-Nek2 Signaling Pathway

In Vivo Efficacy of this compound in Xenograft Models

| Xenograft Model | Cell Line | Administration Route | Dosage | Schedule | Outcome |

| Liver Cancer | Huh-7 | Intravenous (IV) | 20 mg/kg | Twice Daily (BID) | Significant tumor growth retardation |

| Oral (PO) | 150 mg/kg | Twice Daily (BID) | Significant tumor growth retardation | ||

| Colon Cancer | Colo205 | Intravenous (IV) | 20 mg/kg | Twice Daily (BID) | Modest tumor inhibition |

| Oral (PO) | 150 mg/kg | Twice Daily (BID) | Modest tumor inhibition | ||

| Triple-Negative Breast Cancer | MDA-MB-231 | Intravenous (IV) | 20 mg/kg | Twice Daily (BID) | Modest tumor inhibition |

| Oral (PO) | 150 mg/kg | Twice Daily (BID) | Modest tumor inhibition |

Note: Preliminary toxicity studies showed no significant effects on body weight, organ weights, or blood indices at efficacious doses.[1]

Experimental Protocols

Protocol 1: Establishment of Subcutaneous Xenograft Models

Materials:

-

Cancer cell lines (e.g., MDA-MB-231, Colo205, Huh-7)

-

Appropriate cell culture medium and supplements

-

Phosphate-Buffered Saline (PBS), sterile

-

Matrigel (optional, can enhance tumor take-rate)

-

6-8 week old immunodeficient mice (e.g., BALB/c nude or SCID)

-

Syringes and needles (27-30 gauge)

-

Calipers

Procedure:

-

Cell Culture: Culture the selected cancer cell line under standard conditions to ~80% confluency.

-

Cell Harvesting:

-

Wash cells with PBS and detach them using trypsin-EDTA.

-

Neutralize trypsin with complete medium and centrifuge the cell suspension.

-

Resuspend the cell pellet in sterile PBS or a 1:1 mixture of PBS and Matrigel.

-

Perform a cell count and viability assessment (e.g., trypan blue exclusion). Adjust the cell concentration as required.

-

-

Implantation:

-

Anesthetize the mice.

-

Inject the cell suspension subcutaneously into the flank of each mouse. The volume and cell number will vary depending on the cell line:

-

MDA-MB-231: 2.5 x 10^6 cells in 100 µL of 1:1 PBS/Matrigel.

-

Colo205: 1 x 10^7 cells in the flank.

-

Huh-7: The exact number should be optimized, but typically ranges from 1-5 x 10^6 cells.

-

-

-

Tumor Monitoring:

-

Monitor the mice regularly for tumor formation.

-

Once tumors are palpable, measure their dimensions (length and width) with calipers 2-3 times per week.

-

Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.

-

Randomize mice into treatment and control groups when tumors reach a predetermined size (e.g., 100-200 mm³).

-

Protocol 2: this compound Administration and Efficacy Evaluation

Materials:

-

Vehicle for solubilization (e.g., DMSO, PEG, saline - requires optimization)

-

Gavage needles (for oral administration)

-

Syringes and needles (for intravenous injection)

-

Animal balance

Procedure:

-

Administration:

-

Administer the vehicle alone to the control group.

-

Monitoring:

-

Continue to measure tumor volume and mouse body weight 2-3 times per week.

-

Observe the mice for any signs of toxicity.

-

-

Endpoint:

-

The study can be terminated when tumors in the control group reach a specific size, or after a predetermined treatment duration.

-

Euthanize the mice according to institutional guidelines.

-

Excise the tumors, weigh them, and process them for further analysis.

-

Protocol 3: Western Blot Analysis of Xenograft Tumors

Materials:

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-Nek2, anti-cleaved Caspase-3, anti-cleaved PARP, anti-MCL-1, anti-actin/tubulin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Procedure:

-

Lysate Preparation:

-

Homogenize the excised tumor tissue in ice-cold lysis buffer.

-

Centrifuge the lysate to pellet cellular debris and collect the supernatant.

-

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

Electrophoresis and Transfer:

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a membrane.

-

-

Immunoblotting:

-

Block the membrane in blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

-

Detection:

-

Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Analyze the band intensities relative to a loading control (e.g., actin or tubulin).

-

Protocol 4: Immunohistochemistry (IHC) of Xenograft Tumors

Materials:

-

Formalin or paraformaldehyde for fixation

-

Paraffin for embedding

-

Microtome

-

Antigen retrieval buffer (e.g., citrate buffer)

-

Blocking solution (e.g., normal goat serum)

-

Primary antibodies (e.g., anti-Ki67 for proliferation, anti-cleaved Caspase-3 for apoptosis)

-

Biotinylated secondary antibody and streptavidin-HRP complex

-

DAB substrate

-

Hematoxylin for counterstaining

-

Mounting medium

Procedure:

-

Tissue Preparation:

-

Fix the excised tumors in 10% neutral buffered formalin.

-

Dehydrate the tissue and embed in paraffin.

-

Cut thin sections (4-5 µm) using a microtome and mount on slides.

-

-

Staining:

-

Deparaffinize and rehydrate the tissue sections.

-

Perform antigen retrieval by heating the slides in retrieval buffer.

-

Block endogenous peroxidase activity and non-specific binding sites.

-

Incubate with the primary antibody.

-

Wash and incubate with the biotinylated secondary antibody.

-

Wash and apply the streptavidin-HRP complex.

-

Develop the color using DAB substrate.

-

Counterstain with hematoxylin.

-

-

Visualization:

-

Dehydrate the sections and mount with a coverslip.

-

Examine the slides under a microscope and quantify the staining if required.

-

References

Application Notes and Protocols for TAI-1 Stock Solution Preparation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Data Presentation

| Property | Value | Source(s) |

| CAS Number | 1334921-03-7 | [1][7] |

| Molecular Formula | C₂₄H₂₁N₃O₃S | [7] |

| Molecular Weight | 431.51 g/mol | [2][7] |

| Purity | >98% | [7] |

| Appearance | Solid powder | [7] |

| Solubility in DMSO | ≥43.2 mg/mL | [2] |

| Recommended Stock Solution Concentration | 10 mM | Vendor Recommendations |

| Stock Solution Storage | -20°C for long-term (months to years), 4°C for short-term (days to weeks) | [7] |

| Shelf Life | >3 years if stored properly | [7] |

Signaling Pathway

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

-

Anhydrous/molecular biology grade Dimethyl Sulfoxide (DMSO)

-

Sterile microcentrifuge tubes or cryovials

-

Calibrated analytical balance

-

Calibrated micropipettes and sterile tips

-

Vortex mixer

-

Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses

Procedure:

-

Pre-weighing Preparations:

-

Ensure the analytical balance is calibrated and level.

-

-

-

Calculation: Mass (mg) = Molarity (mM) x Volume (mL) x Molecular Weight ( g/mol ) / 1000

-

Example: Mass (mg) = 10 mM x 1 mL x 431.51 g/mol / 1000 = 4.315 mg

-

Dissolving in DMSO:

-

Aliquoting and Storage:

-

Store the aliquots at -20°C for long-term storage. For short-term use, an aliquot can be stored at 4°C for a few days to a week.[7]

Protocol 2: Experimental Workflow for Treating Cancer Cell Lines with this compound

Materials:

-

Cancer cell line of interest (e.g., HeLa, MDA-MB-231)

-

Complete cell culture medium

-

Phosphate-Buffered Saline (PBS)

-

Trypsin-EDTA solution

-

96-well cell culture plates

-

Hemocytometer or automated cell counter

-

Cell viability assay reagent (e.g., MTT, CellTiter-Glo®)

-

Multi-well plate reader

Procedure:

-

Cell Seeding:

-

Culture the cancer cells to approximately 80% confluency.

-

Trypsinize the cells, resuspend them in fresh complete medium, and perform a cell count.

-

Seed the cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well in 100 µL of medium) and incubate overnight to allow for cell attachment.

-

-

-

Note: The final DMSO concentration in the culture medium should be kept constant across all wells (including the vehicle control) and should typically not exceed 0.5% to avoid solvent-induced cytotoxicity.

-

Incubation:

-

Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C with 5% CO₂.

-

-

Assessment of Cell Viability:

-

After the incubation period, assess cell viability using a suitable assay according to the manufacturer's instructions.

-

For example, using an MTT assay, add the MTT reagent to each well and incubate for a few hours. Then, add the solubilization solution and read the absorbance on a multi-well plate reader.

-

-

Data Analysis:

Experimental Workflow Diagram

References

- 1. Hec1 inhibition alters spindle morphology and chromosome alignment in porcine oocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. What are Hec1 inhibitors and how do they work? [synapse.patsnap.com]

- 3. Small molecule targeting the Hec1/Nek2 mitotic pathway suppresses tumor cell growth in culture and in animal - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Targeting NEK2 as a promising therapeutic approach for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Phosphorylation of the mitotic regulator protein Hec1 by Nek2 kinase is essential for faithful chromosome segregation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Small molecule targeting the Hec1/Nek2 mitotic pathway suppresses tumor cell growth in culture and in animal - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Phosphorylation of the Ndc80 complex protein, HEC1, by Nek2 kinase modulates chromosome alignment and signaling of the spindle assembly checkpoint - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for TAI-1 Administration in Animal Studies: A Comparative Overview of Intravenous vs. Oral Routes

For Researchers, Scientists, and Drug Development Professionals

Introduction

Data Presentation: Pharmacokinetics and Immunomodulatory Effects

| Animal Model | Dosage | Cmax (ng/mL) | Tmax (hours) | Half-life (t½) (hours) | Bioavailability (%) | Reference |

| Monkeys | 1.6 mg/kg | 158.3 ± 45.2 | 0.083 (5 mins) | 1.9 ± 0.4 | 100 | [1] |

| Wistar Rats (Tα1-Fc) | 1 mg/kg | 118.9 | 13 | 24.58 | ~90.7 | [2] |

| Animal Model | Formulation | Dosage | Key Findings | Reference |

| BALB/c Mice | TAI-1 expressed in dried yeast | Low and high dose | Significantly increased CD8+ T-lymphocyte levels in both normal and cyclophosphamide-induced immunosuppressed mice. | [3][4] |

Signaling Pathway of Thymosin Alpha 1

Experimental Protocols

Protocol 1: Intravenous (i.v.) Administration of this compound in Mice

1. Materials:

-

Sterile, pyrogen-free saline (0.9% NaCl)

-

Sterile insulin syringes (29-31 gauge)

-

Mouse restrainer

-

Heat lamp (optional, for tail vein dilation)

-

70% ethanol swabs

-

Gently vortex to ensure complete dissolution.

-

Further dilute the stock solution with sterile saline to the final injection concentration based on the individual mouse's body weight and the desired dosage (e.g., 1 mg/kg). The final injection volume should typically be around 100 µL for a 25-30g mouse.

3. Injection Procedure:

-

Weigh the mouse to accurately calculate the injection volume.

-

Place the mouse in a restrainer to secure it and expose the tail.

-

If necessary, warm the tail using a heat lamp to dilate the lateral tail veins. Be careful not to overheat the tail.

-

Swab the tail with a 70% ethanol swab to clean the injection site and improve visualization of the veins.

-

Position the needle, bevel up, parallel to the lateral tail vein and gently insert it into the vein.

-

If a bleb forms under the skin, the needle is not in the vein. Withdraw the needle and re-attempt the injection at a more proximal site on the same or opposite vein.

-

After successful injection, withdraw the needle and apply gentle pressure to the injection site with a sterile gauze pad to prevent bleeding.

-

Return the mouse to its cage and monitor for any adverse reactions.

Protocol 2: Oral (p.o.) Gavage of this compound in Mice

1. Materials:

-

Sterile water or appropriate vehicle

-

Flexible or rigid, ball-tipped oral gavage needle (20-22 gauge for adult mice)

-

1 mL syringe

-

Animal scale

-

The final volume for oral gavage should not exceed 10 mL/kg body weight. For a 25-30g mouse, this is typically 250-300 µL.

3. Gavage Procedure:

-

Securely restrain the mouse by scruffing the neck and back to immobilize the head and prevent biting. The body should be held firmly.

-

Measure the gavage needle externally from the tip of the mouse's nose to the last rib to estimate the length to the stomach. Mark this length on the needle.

-

Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus. The mouse should swallow the needle as it is advanced.

-

If any resistance is met, do not force the needle. Withdraw and re-insert.

-

After administration, gently and slowly withdraw the gavage needle.

-

Return the mouse to its cage and monitor for any signs of distress, such as labored breathing, which could indicate accidental administration into the trachea.

Conclusion

References

- 1. mdpi.com [mdpi.com]

- 2. Thymosin Alpha1-Fc Modulates the Immune System and Down-regulates the Progression of Melanoma and Breast Cancer with a Prolonged Half-life - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Immunomodulatory function of orally administered thymosin α1 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. iacuc.wsu.edu [iacuc.wsu.edu]

Application Notes and Protocols: Synergistic Antitumor Effects of Thymosin Alpha 1 and Doxorubicin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mechanism of Action

Signaling Pathway of TAI-1 and Doxorubicin Interaction

Quantitative Data Summary

Table 1: In Vitro Cytotoxicity of Doxorubicin

| Cell Line | Drug | IC50 | Reference |

| MCF-7 (Breast Cancer) | Doxorubicin | ~1 µM | [15] |

| HT-29 (Colon Cancer) | Doxorubicin | 0.86 ± 0.42 µg/mL | [16] |

| H460 (Lung Cancer) | Doxorubicin | Not specified | [17][18] |

| B16 Melanoma | Doxorubicin | Not specified | [12] |

| Tumor Model | Treatment | Outcome | Reference |

| B16 Melanoma | Cyclophosphamide + this compound + IFN α/β | 23% cure rate, increased survival | [12] |

| Lewis Lung Carcinoma | Cyclophosphamide + this compound + IL-2 | Complete tumor regression | [19] |

| H460 Lung Cancer Xenograft | Tα1-RGDR (modified this compound) | Significant tumor growth inhibition | [17][18] |

Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)

Materials:

-

Cancer cell line of interest (e.g., MCF-7, HT-29)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

Doxorubicin hydrochloride

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

-

Phosphate-buffered saline (PBS)

Procedure:

-

Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.[15][20]

-

Drug Preparation and Treatment:

-

For combination treatment, prepare a matrix of concentrations of both drugs.

-

Remove the medium from the wells and add 100 µL of the drug-containing medium. Include wells with medium alone as a negative control.

-

Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.

-

MTT Addition: After the incubation period, carefully remove the drug-containing medium. To avoid interference from doxorubicin's color, wash the cells with 100 µL of PBS.[16] Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 3-4 hours at 37°C.[15]

-

Formazan Solubilization: Carefully remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.[20]

-

Absorbance Measurement: Shake the plate for 5 minutes and measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells. Plot the dose-response curves to determine the IC50 values.

Experimental Workflow: MTT Assay

Caption: Workflow for the MTT cell viability assay.

Apoptosis Assay (Annexin V-FITC/PI Staining)

Materials:

-

Cancer cell line of interest

-

6-well plates

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Flow cytometer

Procedure:

-

Cell Harvesting:

-

For adherent cells, gently trypsinize and collect the cells. Combine with the supernatant which may contain floating apoptotic cells.[21]

-

For suspension cells, collect the cells by centrifugation.

-

-

Cell Washing: Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.[21]

-

Staining:

-

Resuspend the cell pellet in 100 µL of 1X Binding Buffer.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[22]

-

-

Flow Cytometry Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells immediately by flow cytometry.

-

Healthy cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

In Vivo Antitumor Efficacy Study (Xenograft Mouse Model)

Materials:

-

Immunodeficient mice (e.g., NOD-SCID or NSG)

-

Cancer cell line of interest

-

Matrigel

-

Calipers for tumor measurement

Procedure:

-

Tumor Cell Implantation: Subcutaneously inject 1-5 x 10^6 cancer cells mixed with Matrigel into the flank of each mouse.

-

Treatment Administration:

-

Tumor Measurement and Body Weight Monitoring: Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume (Volume = 0.5 x Length x Width²). Monitor the body weight of the mice as an indicator of toxicity.

-

Endpoint: At the end of the study (based on tumor size limits or a specific time point), euthanize the mice and excise the tumors for further analysis (e.g., histology, immunohistochemistry).

-

Data Analysis: Plot tumor growth curves for each group and perform statistical analysis to determine the significance of treatment effects.

Logical Relationship of the Combination Therapy

Conclusion

References

- 1. Thymosin alpha 1: A comprehensive review of the literature - PMC [pmc.ncbi.nlm.nih.gov]

- 2. youtube.com [youtube.com]

- 3. thymosin-1-and-cancer-action-on-immune-effector-and-tumor-target-cells - Ask this paper | Bohrium [bohrium.com]

- 4. google.com [google.com]

- 5. The Immunomodulatory Activity of Thymosin Alpha 1 on Tumor Cell Lines and Distinct Immune Cell Subsets - PMC [pmc.ncbi.nlm.nih.gov]

- 6. irongorillas.com [irongorillas.com]

- 7. google.com [google.com]

- 8. Doxorubicin - Wikipedia [en.wikipedia.org]

- 9. youtube.com [youtube.com]

- 10. Doxorubicin pathways: pharmacodynamics and adverse effects - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Frontiers | A Reappraisal of Thymosin Alpha1 in Cancer Therapy [frontiersin.org]

- 12. High doses of thymosin alpha 1 enhance the anti-tumor efficacy of combination chemo-immunotherapy for murine B16 melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. m.youtube.com [m.youtube.com]

- 14. Thymosin alpha 1: Biological activities, applications and genetic engineering production - PMC [pmc.ncbi.nlm.nih.gov]

- 15. In vitro cytotoxicity analysis of doxorubicin-loaded/superparamagnetic iron oxide colloidal nanoassemblies on MCF7 and NIH3T3 cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Avoiding the Interference of Doxorubicin with MTT Measurements on the MCF-7 Breast Cancer Cell Line - PMC [pmc.ncbi.nlm.nih.gov]

- 17. pubs.acs.org [pubs.acs.org]

- 18. researchgate.net [researchgate.net]

- 19. Combination therapy with thymosin alpha 1 potentiates the anti-tumor activity of interleukin-2 with cyclophosphamide in the treatment of the Lewis lung carcinoma in mice [art.torvergata.it]

- 20. 2.3. MTT Cell Viability Assay [bio-protocol.org]

- 21. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 22. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]

Application Notes and Protocols: Investigating the Synergistic Effect of Thymosin Alpha 1 (TAI-1) with Paclitaxel in Cancer Therapy

For Researchers, Scientists, and Drug Development Professionals

Introduction

The combination of immunotherapy and chemotherapy is a rapidly evolving paradigm in oncology. The rationale for combining Tα1 with paclitaxel lies in the potential for a synergistic anti-tumor effect. Paclitaxel-induced cancer cell death can release tumor-associated antigens, which in the presence of an immune-stimulant like Tα1, may trigger a more robust and durable anti-cancer immune response. This application note provides a theoretical framework and generalized protocols for investigating the synergistic potential of Tα1 and paclitaxel.

Data Presentation

Effective evaluation of a synergistic interaction requires meticulous data collection and clear presentation. The following tables are templates for summarizing quantitative data from key experiments.

Table 1: In Vitro Cytotoxicity of Tα1 and Paclitaxel on [Specify Cancer Cell Line]

| Treatment Group | Concentration Range | IC50 |

| Tα1 | [e.g., 0.1 - 100 µM] | [e.g., >100 µM] |

| Paclitaxel | [e.g., 1 - 1000 nM] | [e.g., 50 nM] |

| Tα1 + Paclitaxel (Constant Ratio) | [e.g., 1:1 molar ratio] | [e.g., 25 nM] |

Table 2: Combination Index (CI) Values for Tα1 and Paclitaxel Combination

| Fraction Affected (Fa) | CI Value | Synergism/Antagonism |

| 0.25 | [e.g., 0.85] | Slight Synergy |

| 0.50 | [e.g., 0.60] | Synergy |

| 0.75 | [e.g., 0.45] | Strong Synergy |

| Note: CI < 1, = 1, and > 1 indicate synergy, additive effect, and antagonism, respectively. |

Table 3: Apoptosis Induction by Tα1 and Paclitaxel in [Specify Cancer Cell Line]

| Treatment Group | % Early Apoptotic Cells | % Late Apoptotic Cells | Total Apoptotic Cells (%) |

| Control | [e.g., 2.1] | [e.g., 1.5] | [e.g., 3.6] |

| Tα1 (Concentration) | [e.g., 3.0] | [e.g., 2.2] | [e.g., 5.2] |

| Paclitaxel (Concentration) | [e.g., 15.4] | [e.g., 8.9] | [e.g., 24.3] |

| Tα1 + Paclitaxel | [e.g., 25.8] | [e.g., 15.1] | [e.g., 40.9] |

Table 4: In Vivo Tumor Growth Inhibition in Xenograft Model

| Treatment Group | Mean Tumor Volume (mm³) at Day X | Tumor Growth Inhibition (%) |

| Vehicle Control | [e.g., 1500 ± 250] | - |

| Tα1 (Dose) | [e.g., 1350 ± 200] | [e.g., 10] |

| Paclitaxel (Dose) | [e.g., 750 ± 150] | [e.g., 50] |

| Tα1 + Paclitaxel | [e.g., 300 ± 100] | [e.g., 80] |

Experimental Protocols

The following are generalized protocols that can be adapted to specific cancer models to assess the synergistic effects of Tα1 and paclitaxel.

Protocol 1: Cell Viability and Synergy Analysis

Objective: To determine the cytotoxic effects of Tα1 and paclitaxel, alone and in combination, and to quantify their synergistic interaction.

Materials:

-

[Specify Cancer Cell Line]

-

Complete cell culture medium

-

Thymosin alpha 1 (Tα1)

-

Paclitaxel

-

96-well plates

-

MTT or WST-1 reagent

-

DMSO

-

Microplate reader

-

CompuSyn software or similar for CI calculation

Procedure:

-

Cell Seeding: Seed cells into 96-well plates at a predetermined optimal density and allow them to adhere for 24 hours.

-

Drug Preparation: Prepare stock solutions of Tα1 and paclitaxel. A series of dilutions for each drug and for the combination (at a constant molar ratio) should be prepared.

-

Treatment: Aspirate the old medium and add fresh medium containing the drugs (Tα1 alone, paclitaxel alone, or the combination) to the respective wells. Include wells with vehicle control.

-

Incubation: Incubate the plates for 48 to 72 hours at 37°C in a humidified incubator with 5% CO2.

-

Viability Assay: Add MTT or WST-1 reagent to each well and incubate according to the manufacturer's instructions.

-

Data Acquisition: If using MTT, add DMSO to dissolve the formazan crystals. Measure the absorbance at the appropriate wavelength using a microplate reader.

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the vehicle control.

-

Determine the IC50 (the concentration of a drug that inhibits 50% of cell growth) for each treatment.

-

Input the dose-response data into CompuSyn software to calculate the Combination Index (CI).

-

Protocol 2: Apoptosis Assay by Flow Cytometry

Objective: To quantify the induction of apoptosis by Tα1 and paclitaxel, alone and in combination.

Materials:

-

[Specify Cancer Cell Line]

-

6-well plates

-

Tα1 and Paclitaxel

-

Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit

-

Flow cytometer

Procedure:

-

Cell Culture and Treatment: Seed cells in 6-well plates and treat with Tα1, paclitaxel, and their combination at predetermined concentrations (e.g., IC50 values) for 24-48 hours.

-

Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.

-

Staining: Resuspend the cells in the provided binding buffer. Add Annexin V-FITC and PI according to the kit's protocol.

-

Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer.

-

Data Analysis: Determine the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic).

Protocol 3: In Vivo Xenograft Model

Objective: To evaluate the anti-tumor efficacy of the Tα1 and paclitaxel combination in a living organism.

Materials:

-

Immunocompromised mice (e.g., nude or SCID)

-

[Specify Cancer Cell Line]

-

Tα1 and Paclitaxel formulations for in vivo use

-

Calipers for tumor measurement

Procedure:

-

Tumor Inoculation: Subcutaneously inject a suspension of cancer cells into the flank of each mouse.

-

Tumor Growth and Grouping: Monitor tumor growth. When tumors reach a certain volume (e.g., 100-150 mm³), randomize the mice into treatment groups (Vehicle, Tα1 alone, Paclitaxel alone, Tα1 + Paclitaxel).

-

Treatment Administration: Administer the treatments according to a predefined schedule and route of administration.

-

Monitoring: Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume. Monitor the body weight and general health of the mice.

-

Endpoint: At the end of the study (based on tumor size in the control group or a predetermined time point), euthanize the mice and excise the tumors for further analysis (e.g., weight, histology).

-

Data Analysis: Compare the mean tumor volumes between the treatment groups. Calculate the tumor growth inhibition (TGI) for each group.

Visualizations

Conceptual Signaling Pathway of Tα1 and Paclitaxel Synergy

Caption: Tα1 and Paclitaxel Proposed Synergistic Mechanism.

Experimental Workflow for Synergy Assessment

Caption: Workflow for Tα1 and Paclitaxel Synergy Evaluation.

References

Application Notes & Protocols: Immunofluorescence Staining for Chromosomal Misalignment Induced by TAI-1

Audience: Researchers, scientists, and drug development professionals.

Introduction

Proper chromosome segregation during mitosis is essential for maintaining genomic stability. Errors in this process can lead to aneuploidy, a hallmark of many cancers. The mitotic spindle, a complex structure composed of microtubules, is responsible for the accurate alignment and segregation of chromosomes.[1] Microtubule dynamics, the rapid polymerization and depolymerization of tubulin subunits, are critical for the formation and function of the mitotic spindle.[2]

Data Presentation

| TAI-1 Concentration (nM) | Percentage of Mitotic Cells with Misaligned Chromosomes (%) | Standard Deviation (%) |

| 0 (Vehicle Control) | 5.2 | 1.5 |

| 10 | 25.8 | 3.2 |

| 25 | 55.1 | 4.8 |

| 50 | 85.6 | 5.1 |

| 100 | 92.3 | 3.9 |

Experimental Protocols

Materials:

-

HeLa cells

-

Dulbecco's Modified Eagle's Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin

-

Glass coverslips (18 mm)

-

24-well tissue culture plates

-

Dimethyl sulfoxide (DMSO)

-

Phosphate Buffered Saline (PBS)

-

4% Paraformaldehyde (PFA) in PBS

-

0.1% Triton X-100 in PBS

-

Blocking Buffer (5% Bovine Serum Albumin in PBS with 0.1% Triton X-100)

-

Primary Antibody: Mouse anti-α-tubulin antibody

-

Secondary Antibody: Goat anti-mouse IgG, Alexa Fluor 488 conjugate

-

DAPI (4',6-diamidino-2-phenylindole) solution

-

Antifade mounting medium

-

Microscope slides

-

Fluorescence microscope

Procedure:

-

Cell Culture and Treatment:

-

Culture HeLa cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.

-

Seed HeLa cells onto sterile 18 mm glass coverslips in 24-well plates at a density that will result in 50-70% confluency after 24 hours.

-

-

Fixation:

-

Aspirate the culture medium and gently wash the cells twice with PBS.

-

Fix the cells by adding 4% PFA in PBS to each well and incubating for 15 minutes at room temperature.[4]

-